molecular formula C12H13ClN2O2S B284108 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide

Cat. No. B284108
M. Wt: 284.76 g/mol
InChI Key: KBQSSNNVHUDOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, also known as CM-675, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, and has been shown to be effective in a number of different lab experiments. In

Mechanism of Action

The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to inhibit the activity of dipeptidyl peptidase IV (DPP-IV), which is an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a variety of biochemical and physiological effects that make it a promising candidate for scientific research. Some of these effects include the inhibition of DPP-IV activity, the reduction of blood glucose levels, and the enhancement of insulin secretion.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide in lab experiments is its ability to inhibit DPP-IV activity, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to synthesize and purify, and it may not be suitable for use in certain types of experiments.

Future Directions

There are a number of future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide. One potential area of focus is the development of new drugs based on this compound, particularly for the treatment of diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide and its effects on various biological processes. Finally, new synthesis methods and purification techniques may be developed to make this compound more accessible for use in scientific research.

Synthesis Methods

The synthesis method for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methylphenylamine with ethyl chloroacetate in the presence of sodium hydride. This reaction results in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-oxoacetamide. This intermediate is then reacted with sodium thiolate to form N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide, which is the final product.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has a number of potential scientific research applications. One of the most promising uses for this compound is in the development of new drugs for the treatment of various diseases. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for drug development.

properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(cyanomethylsulfanyl)acetamide

InChI

InChI=1S/C12H13ClN2O2S/c1-8-5-10(11(17-2)6-9(8)13)15-12(16)7-18-4-3-14/h5-6H,4,7H2,1-2H3,(H,15,16)

InChI Key

KBQSSNNVHUDOIV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSCC#N

Origin of Product

United States

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